molecular formula C9H6N2O3 B15247919 2-Acetyl-5-nitrobenzonitrile

2-Acetyl-5-nitrobenzonitrile

Cat. No.: B15247919
M. Wt: 190.16 g/mol
InChI Key: HWYGOTUDEPPNCE-UHFFFAOYSA-N
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Description

2-Acetyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O3. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-acetylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration at the fifth position of the benzene ring.

Another method involves the reaction of 2-acetylbenzonitrile with a nitrating agent such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent like dichloromethane. This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, Raney nickel catalyst, methanol or ethanol as solvents.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Potassium permanganate, aqueous or organic solvents.

Major Products Formed

    Reduction: 2-Acetyl-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Carboxy-5-nitrobenzonitrile.

Scientific Research Applications

2-Acetyl-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and acetyl groups.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-5-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For example, during reduction, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present on the compound and the reagents used.

Comparison with Similar Compounds

2-Acetyl-5-nitrobenzonitrile can be compared with other nitrobenzonitrile derivatives, such as:

    2-Nitrobenzonitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    4-Acetyl-2-nitrobenzonitrile: The position of the acetyl and nitro groups affects the compound’s reactivity and the types of reactions it undergoes.

    5-Nitrobenzonitrile: Lacks the acetyl group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in various fields .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-acetyl-5-nitrobenzonitrile

InChI

InChI=1S/C9H6N2O3/c1-6(12)9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,1H3

InChI Key

HWYGOTUDEPPNCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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